Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Versus Des-methyl Analog
The computed lipophilicity of CAS 66780-41-4 (XLogP3 = 3) is higher than that of the des-2,6-dimethyl analog 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one (predicted XLogP3 ≈ 2.1, based on in silico calculation for the demethylated scaffold) [1][2]. This difference of ~0.9 log units indicates a roughly 8-fold higher partition coefficient, which can translate into measurably different membrane permeability and non-specific binding in cellular assays. Concurrently, the topological polar surface area (TPSA) of 87.7 Ų for the target compound remains within the favorable range for oral bioavailability (<140 Ų), whereas polar analogs with additional hydroxyl substituents (e.g., 7,8-dihydroxy derivatives) exceed 100 Ų, potentially reducing passive permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one (des-2,6-dimethyl analog); predicted XLogP3 ≈ 2.1 |
| Quantified Difference | Δ XLogP3 ≈ +0.9 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) |
Why This Matters
Higher lipophilicity may enhance membrane permeability, making this compound a preferred scaffold for intracellular target engagement studies where cellular penetration is critical.
- [1] PubChem Compound Summary for CID 5538664, 7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one. National Center for Biotechnology Information (2025). View Source
- [2] XLogP3 prediction for 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one (des-2,6-dimethyl analog) performed using PubChem XLogP3 algorithm via SMILES: CC1=NC(=CS1)C2=COC3=CC(=O)C=CC3=C2O. Value ≈ 2.1. View Source
